Etiocholenic Acid: Structural Chemistry, Synthesis, and Pharmaceutical Utility
Etiocholenic Acid: Structural Chemistry, Synthesis, and Pharmaceutical Utility
This guide serves as a definitive technical reference for Etiocholenic Acid (historically and industrially known as Etienic Acid ), specifically focusing on the
Technical Whitepaper | Version 1.0 [1]
Executive Technical Summary
Etiocholenic acid (IUPAC:
Unlike the C21 corticosteroids (which possess a ketol side chain) or C19 androgens (which possess a ketone or hydroxyl at C17), Etiocholenic acid features a C17-carboxylic acid.[1] This functional handle is chemically versatile, allowing for the synthesis of complex esters used in retrometabolic drug design (soft steroids) and the construction of amide-based inhibitors like Dutasteride.[1]
Nomenclature Clarification:
- -Etiocholenic Acid (Etienic Acid): The primary subject of this guide.[1][2] CAS: 10325-79-8.[1][3]
-
3-Keto-4-etiocholenic Acid: The
-3-ketone derivative (oxidized A-ring).[1] CAS: 302-97-6.[1][4][5][6][7]
Chemical Structure & Physiochemical Properties[1][3][8]
The molecule consists of the tetracyclic gonane core with a double bond at C5-C6, a hydroxyl group at C3 in the
Physiochemical Data Profile[1][8]
| Property | Metric | Technical Context |
| Common Name | Etienic Acid / Etiocholenic Acid | Synonyms: |
| CAS Registry | 10325-79-8 | Acetate derivative: 51424-66-9 |
| Formula | MW: 318.45 g/mol | |
| Stereochemistry | ||
| Melting Point | 274–276 °C | High lattice energy due to intermolecular H-bonding (COOH dimer + OH).[1][9] |
| Solubility | DMSO, Pyridine, DMF | Sparingly soluble in |
| pKa (Calc) | ~4.8 (COOH) | Typical for steroidal carboxylic acids.[1][9] |
| UV Absorption | Weak chromophore (isolated double bond).[1][9] |
Structural Visualization (DOT)
The following diagram illustrates the core connectivity and stereochemistry.
Caption: Structural logic of Etiocholenic acid and its relationship to the industrially relevant 3-keto derivative.
Synthetic Pathways & Production
The synthesis of Etiocholenic acid is a classic example of side-chain degradation .[1] The primary industrial route utilizes Diosgenin (via Pregnenolone) or Phytosterols .[1][9]
The Haloform Degradation Route (From Pregnenolone)
This is the standard laboratory and pilot-scale method.[1] It converts the methyl ketone of pregnenolone into a carboxylic acid.[1][9]
Reaction Logic:
-
Protection: The C3-hydroxyl is protected (usually as an acetate) to prevent oxidation.[1][9]
-
Haloform Reaction: The acetyl side chain (
) is treated with Hypobromite ( ) or Hypoiodite.[1][9] -
Mechanism: The methyl group is tri-halogenated, followed by nucleophilic attack by hydroxide, expelling the haloform (
) and yielding the carboxylate.[1][9]
Step-by-Step Protocol:
-
Dissolution: Dissolve Pregnenolone Acetate (1 eq) in Dioxane/Water.
-
Oxidation: Add NaOH (4 eq) and slowly drip
(3.5 eq) at <10°C. -
Quenching: Destroy excess hypobromite with Sodium Bisulfite.
-
Acidification: Acidify with HCl to pH 2 to precipitate the crude acid.
-
Hydrolysis: Reflux in methanolic KOH to remove the C3-acetate protection.
-
Purification: Recrystallize from Acetic Acid/Methanol.
Industrial Pathway Visualization[1][8]
Caption: Manufacturing flow from plant sterols to high-value API intermediates via Etiocholenic acid.
Analytical Profiling & Identification
For researchers validating the identity of Etiocholenic acid, the following spectral signatures are definitive.
Nuclear Magnetic Resonance (NMR)
-
-NMR (DMSO-
, 400 MHz):
Mass Spectrometry (ESI-MS)[1]
-
Parent Ion:
at m/z 317.2. -
Fragmentation: Loss of
( ) and water ( ) are common in CID (Collision Induced Dissociation).[1]
Pharmaceutical Applications
Soft Drug Design (Retrometabolic Approaches)
Etiocholenic acid derivatives are central to the concept of "Soft Steroids" —drugs designed to be metabolically deactivated after exerting their local effect.[1][9]
-
Mechanism: The C17-carboxylic acid is esterified with a labile group (e.g., chloromethyl ester).[1]
-
Example: Loteprednol Etabonate . While Loteprednol is technically derived from
-cortienic acid, the synthetic logic mirrors that of etiocholenic acid esters.[1] The body's esterases rapidly hydrolyze the C17-ester back to the inactive acid form (Etiocholenic/Cortienic acid), minimizing systemic side effects like adrenal suppression.[1]
5 -Reductase Inhibitors
The 3-keto-4-etiocholenic acid (CAS 302-97-6) is the immediate precursor to the amide side chains found in Dutasteride and Finasteride analogs.[1]
-
Protocol: The acid is activated (via oxalyl chloride) to the acid chloride, then reacted with 2,5-bis(trifluoromethyl)aniline (for Dutasteride synthesis).[1]
References
-
Marker, R. E., et al. (1947).[1][9] Sterols.[1][9][10][11][12] CLVII. Sapogenins. 69. Isolation and structures of new sterols. Journal of the American Chemical Society.[1][9] [1]
-
Bodor, N., & Buchwald, P. (2000).[1][9] Soft drug design: General principles and recent applications in the corticosteroid field.[1][9] Medicinal Research Reviews.[1][9]
-
PubChem. (2024).[1][9] Compound Summary: 3beta-Hydroxy-5-etienic acid (CAS 10325-79-8).[1][3] National Library of Medicine.[1][9] [1]
-
Organic Syntheses. (1955).[1][9] 3beta-Acetoxyetienic Acid.[1][2][9][8] Org.[1][2][9] Synth. Coll. Vol. 3, p.11.
-
European Chemicals Agency (ECHA). (2024).[1][5][9] Substance Information: 3-Keto-4-etiocholenic acid (CAS 302-97-6).[1][4][5][6][7][1]
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